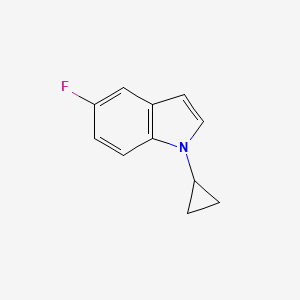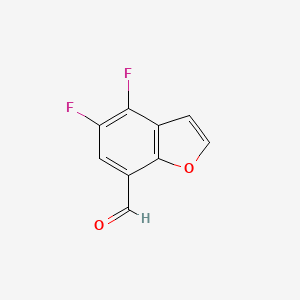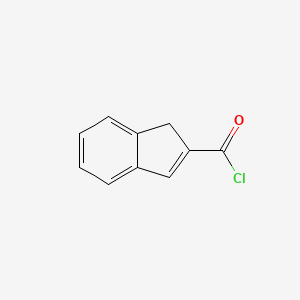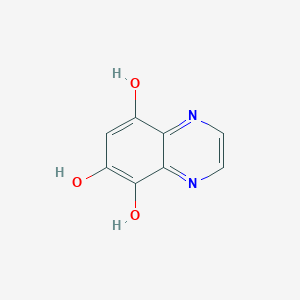
2-(6-Methyl-1H-indazol-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methyl-1H-indazol-3-yl)ethanamine is a chemical compound that belongs to the indazole family. Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring. This particular compound features a methyl group at the 6-position of the indazole ring and an ethanamine group at the 3-position. Indazole derivatives are known for their diverse biological activities and are used in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-1H-indazol-3-yl)ethanamine typically involves the formation of the indazole ring followed by the introduction of the ethanamine group. One common method is the cyclization of o-aminobenzylamines with appropriate reagents to form the indazole core. The methyl group can be introduced via alkylation reactions. The final step involves the attachment of the ethanamine group through reductive amination or similar reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions, and purification steps such as crystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methyl-1H-indazol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the indazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a variety of substituted indazole derivatives .
Scientific Research Applications
2-(6-Methyl-1H-indazol-3-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(6-Methyl-1H-indazol-3-yl)ethanamine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methoxy-1H-indol-3-yl)ethanamine
- 2-amino-3-methyl-4H-imidazol-5-one
- 1H-indazole derivatives
Uniqueness
2-(6-Methyl-1H-indazol-3-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indazole derivatives, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research applications .
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(6-methyl-2H-indazol-3-yl)ethanamine |
InChI |
InChI=1S/C10H13N3/c1-7-2-3-8-9(4-5-11)12-13-10(8)6-7/h2-3,6H,4-5,11H2,1H3,(H,12,13) |
InChI Key |
JEANTXZNBJNTGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NNC(=C2C=C1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Methyl-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B11911480.png)
![4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B11911484.png)

![2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid](/img/structure/B11911509.png)

![5,7-Dimethyl-3H-imidazo[4,5-c]pyridine-4,6(5H,7H)-dione](/img/structure/B11911523.png)

![5,10-Dihydropyrazino[2,3-b]quinoxaline](/img/structure/B11911532.png)


